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Compound of Interest

Compound Name: UR-2922

Cat. No.: B1683734 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Note: Publicly available information on a compound specifically designated "UR-2922" for

thrombosis is limited. The following application notes and protocols are based on the

established mechanisms and experimental data of well-characterized P2Y12 receptor

antagonists. It is presumed that UR-2922 belongs to this class of compounds that target the

P2Y12 receptor to inhibit platelet aggregation. The provided data and protocols serve as a

comprehensive guide for evaluating the antithrombotic potential of novel P2Y12 inhibitors.

Introduction: The Role of P2Y12 in Thrombosis
The P2Y12 receptor is a crucial G protein-coupled receptor expressed on the surface of

platelets. Its activation by adenosine diphosphate (ADP) is a central event in the amplification

of platelet activation and the formation of a stable thrombus.[1] Upon vessel injury, ADP is

released from dense granules of activated platelets and red blood cells, binding to the P2Y12

receptor. This binding initiates a signaling cascade that leads to a sustained platelet

aggregation response, making the P2Y12 receptor a prime target for antithrombotic therapies.

[1][2]

P2Y12 receptor antagonists are a cornerstone in the prevention and treatment of arterial

thrombosis, particularly in acute coronary syndromes and after percutaneous coronary

intervention.[1][3] These agents can be broadly categorized into irreversible inhibitors (e.g.,

clopidogrel, prasugrel) and reversible inhibitors (e.g., ticagrelor, cangrelor).[4] The evaluation of

novel P2Y12 antagonists like UR-2922 in preclinical thrombosis models is essential to
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characterize their efficacy, potency, and safety profile, particularly concerning the balance

between antithrombotic effects and bleeding risk.[1]

Mechanism of Action: P2Y12 Receptor Antagonism
UR-2922, as a putative P2Y12 receptor antagonist, is expected to function by blocking the

binding of ADP to the P2Y12 receptor on platelets. This inhibition disrupts the downstream

signaling pathway that would normally lead to platelet activation and aggregation.

Signaling Pathway of P2Y12 Receptor
The binding of ADP to the P2Y12 receptor activates the inhibitory G protein, Gi. This activation

leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine

monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A

(PKA), which in turn diminishes the phosphorylation of vasodilator-stimulated phosphoprotein

(VASP). Dephosphorylated VASP facilitates the inside-out activation of the glycoprotein IIb/IIIa

receptor, leading to fibrinogen binding and platelet aggregation. By blocking the initial step of

ADP binding, P2Y12 antagonists prevent this entire cascade.
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P2Y12 receptor signaling pathway and point of inhibition.

Data Presentation: Efficacy of P2Y12 Antagonists in
Preclinical Thrombosis Models
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The following tables summarize quantitative data from studies on established P2Y12

antagonists in common rodent models of thrombosis. These data provide a benchmark for

evaluating the antithrombotic and hemostatic effects of novel compounds like UR-2922.

Table 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery
Thrombosis Model

Compound Species Dose
Primary
Endpoint

Result Citation

Clopidogrel Mouse 3 mg/kg
Vascular

Patency

71% of

animals

retained

vascular

patency.

[5]

Clopidogrel Mouse 10 mg/kg
Vascular

Patency

100% of

animals

retained

vascular

patency.

[5]

Ticagrelor Mouse 100 mg/kg
Vascular

Patency

89% of

animals

retained

vascular

patency.

[5]

ACT-246475 Rat High Dose
Thrombus

Formation

Complete

prevention of

thrombus

formation.

[6]

Ticagrelor Rat High Dose
Thrombus

Formation

Complete

prevention of

thrombus

formation.

[6]

Table 2: Arterial-Venous (A-V) Shunt Thrombosis Model
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Compound Species Dose (oral)
Primary
Endpoint

Result Citation

Clopidogrel Rat 50 mg/kg

Shunt

Patency

Duration

Significantly

prolonged

patency

duration.

[7]

Prasugrel Rat 1 - 3 mg/kg
Thrombus

Weight

Dose-

dependent

reduction in

thrombus

weight (ED₅₀

= 1.8 mg/kg).

[8]

Ticagrelor Rat 1 - 10 mg/kg
Thrombus

Weight

Dose-

dependent

reduction in

thrombus

weight (ED₅₀

= 7.7 mg/kg).

[8]

Table 3: Effect on Bleeding Time
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Compound Species Dose (oral)
Primary
Endpoint

Result Citation

Clopidogrel Rat N/A
Bleeding

Time

Mean

bleeding time

of 233

seconds vs.

158 seconds

in control.

[9]

Prasugrel Rat
ED₂₀₀ = 3.0

mg/kg

Bleeding

Time

200%

increase in

bleeding

time.

[8]

Ticagrelor Rat
ED₂₀₀ = 13

mg/kg

Bleeding

Time

200%

increase in

bleeding

time.

[8]

ACT-246475 Rat High Dose Blood Loss

2.6-fold less

blood loss

compared to

Ticagrelor at

equivalent

antithromboti

c efficacy.

[6]

Experimental Protocols
Detailed methodologies for two widely used thrombosis models are provided below. These

protocols can be adapted for the evaluation of UR-2922.

Ferric Chloride (FeCl₃)-Induced Carotid Artery
Thrombosis Model
This model is a well-established method for inducing occlusive thrombosis through oxidative

injury to the vascular endothelium.[10][11]
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Objective: To assess the ability of a test compound (e.g., UR-2922) to prevent or delay the

formation of an occlusive thrombus in the carotid artery following chemical injury.

Materials:

Rodents (Mice or Rats)

Anesthetic (e.g., isoflurane, ketamine/xylazine)

Surgical microscope

Micro-dissecting instruments

Doppler flow probe and flowmeter

Ferric chloride (FeCl₃) solution (e.g., 3.5% - 10% in distilled water)

Filter paper (1x2 mm strips)

Test compound (UR-2922) and vehicle control

Saline

Procedure:

Animal Preparation: Anesthetize the animal and maintain body temperature. Place the

animal in a supine position under the surgical microscope.

Surgical Exposure: Make a midline cervical incision to expose the right common carotid

artery. Carefully dissect the artery from the surrounding tissue and vagus nerve.

Flow Probe Placement: Place a Doppler flow probe around the isolated carotid artery to

measure baseline blood flow.

Compound Administration: Administer UR-2922 or vehicle control at the desired dose and

route (e.g., intravenous, oral) at a specified time before injury.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1683734?utm_src=pdf-body
https://www.benchchem.com/product/b1683734?utm_src=pdf-body
https://www.benchchem.com/product/b1683734?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vascular Injury: Saturate a small piece of filter paper with FeCl₃ solution and apply it to the

external surface of the carotid artery, downstream from the flow probe, for a defined period

(e.g., 3-5 minutes).[12]

Monitoring: After removing the filter paper, continuously monitor the arterial blood flow using

the Doppler probe for a set duration (e.g., 60 minutes).

Data Collection: Record the time to occlusion, defined as the time from FeCl₃ application to

the cessation of blood flow (or a drop below a predefined threshold). Also, note if the vessel

remains patent for the entire observation period.

Endpoints:

Time to occlusion (TTO)

Percentage of animals with patent arteries at the end of the experiment

Blood flow rate over time

Rat Arterial-Venous (A-V) Shunt Model
This ex vivo model assesses thrombus formation on a thrombogenic surface under controlled

blood flow conditions.

Objective: To quantify the inhibitory effect of a test compound (e.g., UR-2922) on thrombus

formation in an extracorporeal shunt.

Materials:

Rats

Anesthetic

Polyethylene or silicone tubing

Thrombogenic surface (e.g., cotton thread, collagen-coated surface)

Catheters
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Test compound (UR-2922) and vehicle control

Heparin (for priming the shunt)

Analytical balance

Procedure:

Compound Administration: Administer UR-2922 or vehicle control to the rats at the desired

dose and route.

Animal Preparation: After the appropriate pretreatment time, anesthetize the animal.

Shunt Insertion: Expose the carotid artery and jugular vein. Insert catheters into both

vessels.

Shunt Assembly: Connect the arterial and venous catheters to an external shunt containing a

pre-weighed thrombogenic component (e.g., a cotton thread).

Blood Flow: Allow blood to circulate through the shunt for a defined period (e.g., 15-30

minutes).

Thrombus Collection: After the circulation period, clamp the catheters, remove the shunt, and

carefully retrieve the thrombogenic component.

Thrombus Weight: Gently rinse the component with saline and allow it to dry. Weigh the

component to determine the thrombus weight (final weight - initial weight).

Endpoints:

Thrombus weight (mg)

Percentage inhibition of thrombus formation compared to the vehicle control group.

Visualization of Experimental Workflow
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General Workflow for Antithrombotic Evaluation
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Generalized experimental workflow for thrombosis models.
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Conclusion
The preclinical evaluation of novel P2Y12 receptor antagonists is critical for their development

as antithrombotic agents. The Ferric Chloride-induced arterial thrombosis model and the

Arterial-Venous shunt model are robust and widely used methods to assess the efficacy of

such compounds. By following the detailed protocols and utilizing the comparative data

presented, researchers can effectively characterize the antithrombotic profile of UR-2922 and

determine its therapeutic potential relative to existing P2Y12 inhibitors. A thorough assessment

should always include an evaluation of the compound's effect on hemostasis, typically through

a bleeding time assay, to establish a therapeutic window.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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